2-Bromo-4-cyanopyridine chemical properties and structure
2-Bromo-4-cyanopyridine chemical properties and structure
An In-depth Technical Guide to 2-Bromo-4-cyanopyridine
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-Bromo-4-cyanopyridine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize pyridine-based heterocyclic compounds.
Chemical Properties and Structure
2-Bromo-4-cyanopyridine is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with both a bromo and a cyano group, imparts unique reactivity that is valuable in medicinal chemistry and materials science.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, while the cyano group can be subjected to various chemical transformations.
Structural Identifiers
The unambiguous identification of 2-Bromo-4-cyanopyridine is established through several standard chemical identifiers.
| Identifier | Value |
| IUPAC Name | 2-bromopyridine-4-carbonitrile[2] |
| CAS Number | 10386-27-3[1][2][3][4] |
| Molecular Formula | C₆H₃BrN₂[1][2][3][4] |
| SMILES | N#Cc1ccnc(Br)c1[3][5] |
| InChI Key | AWSJFEKOXQBDSL-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
The physical and chemical properties of 2-Bromo-4-cyanopyridine are summarized below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Weight | 183.01 g/mol [1][2][3][4] |
| Appearance | White to light yellow to light orange powder/crystal[1][3][6] |
| Melting Point | 77 - 81 °C[1] |
| Purity | >98.0% (GC)[1][3][6] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol and acetone.[7][8] |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place.[1][9] |
Reactivity and Applications
2-Bromo-4-cyanopyridine is a key intermediate in organic synthesis, valued for its enhanced reactivity which facilitates the construction of complex molecular architectures.[1]
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Cross-Coupling Reactions : The bromine atom at the 2-position makes the compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This property is crucial for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1]
-
Pharmaceutical Synthesis : This compound is a vital building block for the synthesis of biologically active molecules, including potent kinase inhibitors used in cancer therapy.[1][10] The pyridine scaffold is a common feature in many pharmaceutical agents, and this particular derivative allows for targeted modifications.
-
Agrochemicals : It serves as an intermediate in the development of new pesticides and herbicides.[1][11]
-
Materials Science : 2-Bromo-4-cyanopyridine is utilized in the production of specialized polymers and organic electronic materials, contributing to advancements in fields like organic semiconductors.[1]
-
Biological Research : Researchers employ it in studies involving enzyme inhibition and receptor binding to probe biological pathways and identify potential therapeutic targets.[1] The reactivity of the cyanopyridine moiety with nucleophiles like cysteine has been explored for bioconjugation.[12]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key reaction of 2-Bromo-4-cyanopyridine. These protocols are generalized and may require optimization based on specific laboratory conditions.
Synthesis of 2-Bromo-4-cyanopyridine via Cyanation
This protocol describes the synthesis of 2-Bromo-4-cyanopyridine from a 2-bromo-4-halopyridine precursor, a common method for introducing a cyano group onto a pyridine ring.[7][13]
Materials:
-
2-Bromo-4-iodopyridine
-
Sodium Cyanide (NaCN) or Cuprous Cyanide (CuCN)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-iodopyridine (1 equivalent).
-
Solvent and Reagent Addition : Under an inert atmosphere (N₂ or Ar), add the polar aprotic solvent (e.g., DMF). To this solution, carefully add the cyanide source, such as sodium cyanide (1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Conditions : Heat the reaction mixture to a temperature between 100-150 °C. The exact temperature may require optimization.
-
Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into water or an aqueous solution of iron(II) sulfate (to complex residual cyanide).
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure 2-Bromo-4-cyanopyridine.
Suzuki Cross-Coupling Reaction
This protocol outlines a typical Suzuki cross-coupling reaction using 2-Bromo-4-cyanopyridine to form a C-C bond, a reaction of high importance in drug development.[1]
Materials:
-
2-Bromo-4-cyanopyridine
-
Aryl or heteroaryl boronic acid (or boronate ester) (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DME)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware and heating equipment
Procedure:
-
Reaction Setup : To a round-bottom flask, add 2-Bromo-4-cyanopyridine (1 equivalent), the boronic acid derivative (1.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas. Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).
-
Reaction Conditions : Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Extraction : Separate the organic layer. Wash it sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired coupled product.
Visualizations
Diagrams are provided below to illustrate key logical and experimental workflows involving 2-Bromo-4-cyanopyridine.
Suzuki Coupling Workflow
The following diagram illustrates the key steps and components involved in a typical Suzuki cross-coupling reaction, a primary application of 2-Bromo-4-cyanopyridine in synthetic chemistry.
Caption: Workflow of a Suzuki cross-coupling reaction.
Safety Information
2-Bromo-4-cyanopyridine is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards : Toxic if swallowed, in contact with skin, or if inhaled.[2][6] Causes skin and serious eye irritation.[2]
-
Precautions : Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[7][9] Avoid breathing dust.[9]
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water.[9] If on skin, wash off immediately with plenty of water.[9] If swallowed or inhaled, seek immediate medical attention.[6][9]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[7][9]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[6][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-cyanopyridine | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 2-bromo-4-cyanopyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromo-4-cyanopyridine | 10386-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. 2-Bromo-4-cyanopyridine | 10386-27-3 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
